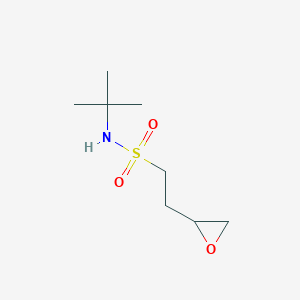

N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide

Description

Overview of Sulfonamide-Epoxide Hybrid Compounds

Sulfonamide-epoxide hybrid compounds represent a distinctive class of organic molecules that strategically combine two pharmacologically and synthetically important functional groups within a single molecular framework. The sulfonamide functionality has been recognized since the early twentieth century for its broad-spectrum antimicrobial properties and continues to serve as a cornerstone in medicinal chemistry for the development of antibacterial, antifungal, and antiviral agents. The incorporation of epoxide groups introduces additional dimensions of reactivity, as these three-membered oxygen-containing rings are characterized by significant ring strain that makes them highly susceptible to nucleophilic attack under mild conditions. Recent advances in the synthesis of sulfonamide intermediates have demonstrated the versatility of these hybrid compounds in various chemical transformations, including oxidative coupling reactions, electrochemical synthesis methods, and metal-catalyzed processes.

The structural characteristics of sulfonamide-epoxide hybrids enable them to participate in regioselective and enantioselective reactions that are crucial for the synthesis of complex pharmaceutical intermediates. Research has shown that the sulfonamide moiety can serve as a directing group in ring-opening reactions of epoxides, leading to highly selective transformations that yield valuable amino alcohol derivatives. The combination of these functional groups also provides opportunities for post-synthetic modifications, allowing chemists to introduce additional complexity and functionality into target molecules through carefully orchestrated reaction sequences. Contemporary studies have revealed that these hybrid compounds can undergo various chemical reactions including nucleophilic ring-opening, covalent modifications with biological macromolecules, and participation in polymerization processes that generate functional materials with unique properties.

Historical Context and Discovery

The historical development of sulfonamide compounds traces back to the groundbreaking work of Paul Ehrlich and his concept of selective chemotherapy in the early 1900s, which laid the foundation for rational drug design. The discovery of the first clinically useful sulfonamide, sulfamidochrysoidin (Prontosil), by Gerhard Domagk in 1932 marked a revolutionary moment in antimicrobial therapy and established sulfonamides as one of the first classes of synthetic antibacterial agents. This discovery earned Domagk the Nobel Prize in Physiology or Medicine in 1939 and initiated an era of intensive research into sulfonamide derivatives that continues to the present day.

The evolution of sulfonamide chemistry progressed through several key phases, beginning with the recognition that Prontosil functioned as a prodrug that released the active antibacterial agent para-aminophenylsulfonamide through reductive cleavage. This understanding sparked a surge of research activities in the 1930s and 1940s, primarily in Europe and the United States, resulting in the discovery and development of numerous new sulfonamide drugs with improved efficacy and reduced side effects. The mechanism of action of sulfonamides was elucidated as involving the inhibition of folic acid biosynthesis in bacteria through competitive inhibition of the enzyme dihydropteroate synthase, leaving normal human cells unharmed since they obtain folic acid from dietary sources rather than synthesizing it de novo.

The integration of epoxide functionality into sulfonamide structures represents a more recent development in organic chemistry, emerging from the recognition that epoxides serve as versatile synthetic intermediates for the construction of complex molecular architectures. The specific compound this compound appears to be a product of contemporary synthetic methodology aimed at creating hybrid molecules that combine the biological activity of sulfonamides with the synthetic utility of epoxides.

Relevance in Contemporary Chemical Research

This compound has gained significant attention in contemporary chemical research due to its multifaceted applications across several domains of scientific investigation. The compound has been identified as having potential antiviral properties, with preliminary studies suggesting its ability to interact with various enzymes and proteins through multiple mechanisms of action. The presence of the epoxide ring enables covalent modification of nucleophilic residues in proteins, potentially leading to enzyme inhibition and altered biological activity. Additionally, the sulfonamide group may engage in specific interactions with biological molecules, enhancing the compound's overall therapeutic potential.

Recent research has demonstrated the utility of this compound in the synthesis of functional polymers, particularly in the development of sulfonamide-functionalized poly(styrene oxide) materials. These investigations have revealed that the compound can serve as a monomer in ring-opening polymerization reactions catalyzed by chromium-based catalysts, yielding polymers with molecular weights ranging from 14.2 to 113 kilograms per mole. The resulting polymeric materials exhibit remarkable thermal stability, maintaining structural integrity up to 300 degrees Celsius, and display glass transition temperatures in the range of 68 to 73 degrees Celsius.

The compound's role as an impurity reference material in pharmaceutical analysis underscores its importance in quality control processes for drug manufacturing. This application requires precise characterization of the compound's physicochemical properties, including its predicted collision cross-section values for mass spectrometry-based identification methods. Studies have provided detailed spectroscopic data, including Nuclear Magnetic Resonance and mass spectrometry parameters, that facilitate accurate identification and quantification of this compound in complex mixtures.

Contemporary synthetic chemistry research has also explored the compound's potential as a building block for the construction of more complex molecular architectures. The strategic placement of both nucleophilic and electrophilic reactive centers within the molecule enables participation in diverse chemical transformations, including substitution reactions, ring-opening processes, and coupling reactions that can be employed to generate libraries of structurally related compounds for biological screening.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound from multiple scientific perspectives, encompassing its fundamental chemical properties, synthetic methodologies, and potential applications in contemporary research. The primary objective is to consolidate the current understanding of this compound's structural characteristics, reactivity patterns, and biological activities based on available scientific literature and research findings.

The review will systematically analyze the compound's physicochemical properties, including its molecular structure, stability profile, and spectroscopic characteristics that are essential for proper handling and application in research settings. Particular attention will be given to the compound's thermal properties, as evidenced by its predicted boiling point of 304.7 plus or minus 34.0 degrees Celsius and density of 1.166 plus or minus 0.06 grams per cubic centimeter. The acid dissociation constant (pKa) value of 11.59 plus or minus 0.40 provides important information about the compound's ionization behavior under physiological conditions.

A secondary objective involves examining the synthetic pathways available for the preparation of this compound, with emphasis on methods that provide high yields and purity suitable for research applications. The review will explore both traditional synthetic approaches and contemporary methodologies that may offer improved efficiency or selectivity in the compound's preparation.

Properties

IUPAC Name |

N-tert-butyl-2-(oxiran-2-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-8(2,3)9-13(10,11)5-4-7-6-12-7/h7,9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBCBCWPLCRTCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)CCC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation with Sulfonyl Chlorides

This classical method involves reacting tert-butylamine with a sulfonyl chloride precursor. For example, 2-(oxiran-2-yl)ethane-1-sulfonyl chloride can be treated with tert-butylamine in the presence of a base like triethylamine to yield the target compound. A representative procedure, adapted from ChemicalBook, involves:

- Cooling methylene chloride and tert-butylamine to 0°C.

- Adding 2-(oxiran-2-yl)ethane-1-sulfonyl chloride dropwise.

- Stirring the mixture and quenching with saturated sodium bicarbonate.

This method typically achieves yields >80% after extraction and drying. However, the sensitivity of the epoxide ring to nucleophilic attack necessitates strict temperature control (<5°C) to prevent ring-opening side reactions.

Sulfinylamine Reagent Approach

The sulfinylamine reagent N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) offers an alternative pathway. As demonstrated by, t-BuONSO reacts with organometallic reagents (e.g., Grignard or organolithium compounds) to form sulfonamides via a sulfinyl nitrene intermediate. For instance:

- Reacting t-BuONSO with 2-(oxiran-2-yl)ethylmagnesium bromide at −78°C.

- Quenching with ammonium chloride to yield the sulfonamide.

This method avoids sulfonyl chloride handling but requires cryogenic conditions and specialized reagents. Scalability is feasible, with reporting 15 g yields on 200 mmol scales.

Industrial-Scale Considerations

Radical-Based Methods

Patent CN-106008403-A details a radical cascade reaction using DABCO-(SO₂)₂ and hydrazine at 25°C. Though designed for trifluoromethyl olefins, adapting this protocol could enable metal-free epoxide formation:

- Combine tert-butylamine, sulfur dioxide complex, and 2-(oxiran-2-yl)ethyl radical precursor.

- Initiate radical chain propagation under UV light.

This method’s mild conditions and high cis/trans selectivity (reported as >20:1) make it industrially promising.

Analytical Validation and Characterization

Successful synthesis requires rigorous structural confirmation:

- NMR Spectroscopy : Diagnostic signals include δ 1.02 ppm (tert-butyl CH₃), 2.14–2.49 ppm (epoxide CH₂), and 5.70 ppm (sulfonamide NH).

- X-ray Crystallography : Single-crystal analysis resolves epoxide stereochemistry and confirms sulfonamide geometry.

- Chiral HPLC : Essential for verifying enantiopurity in asymmetric syntheses.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

Reduction: The sulfonamide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic reagents like ammonia, primary amines, or alcohols are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic transformations, allowing chemists to explore new synthetic pathways and develop novel compounds.

Biology

In biological research, the compound is employed to study enzyme mechanisms and biological pathways. The electrophilic nature of the oxirane ring enables it to interact with nucleophilic sites on proteins, making it a useful probe for investigating enzyme activity and signaling pathways. Its ability to inhibit specific enzymes can help elucidate their functions within cellular processes.

Industry

The compound finds applications in producing specialty chemicals and materials, including polymers and surfactants. Its unique structure allows for modifications that can enhance the properties of industrial products, such as improving solubility or stability in various formulations.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of a specific enzyme involved in metabolic pathways, this compound was shown to effectively inhibit enzyme activity at low concentrations. This finding underscores its potential as a therapeutic agent in drug development targeting metabolic disorders.

Case Study 2: Polymer Development

Researchers utilized this compound in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices demonstrated improved performance characteristics compared to traditional materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, depending on the specific context .

Comparison with Similar Compounds

Similar Compounds

N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide: Characterized by its oxirane ring and sulfonamide group.

tert-butyl N-methyl-N-[(oxiran-2-yl)methyl]carbamate: Similar structure but with a carbamate group instead of a sulfonamide.

Uniqueness

This compound is unique due to its combination of an oxirane ring and a sulfonamide group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of novel compounds with diverse applications .

Biological Activity

N-tert-butyl-2-(oxiran-2-yl)ethane-1-sulfonamide is a compound that has garnered interest in various biological applications due to its unique structural features and potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its biological activity. The oxirane (epoxide) ring contributes to its reactivity, making it a candidate for various biological interactions. The general structure can be represented as follows:

Antibacterial Activity

Sulfonamides, including this compound, are recognized for their antibacterial properties. They function primarily by inhibiting bacterial folate synthesis through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for the production of folate necessary for DNA synthesis.

Research Findings:

- Inhibition of Bacterial Growth : Studies have shown that compounds with sulfonamide groups exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, a study indicated that sulfonamides can inhibit the growth of Escherichia coli and Staphylococcus aureus effectively .

- Mechanism of Action : The mechanism involves mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, leading to impaired DNA replication and cell division .

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against pathogenic fungi.

Case Studies:

- Fungicidal Activity : A related class of 2-oxocycloalkylsulfonamides was tested against Botrytis cinerea and Sclerotinia sclerotiorum. Some compounds showed EC50 values comparable to commercial fungicides . Although specific data on this compound's antifungal activity is limited, its structural similarity suggests potential efficacy.

Anticancer Properties

Emerging research indicates that sulfonamide derivatives may possess anticancer activity.

Research Findings:

- Cell Line Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as HL-60 (human leukemia), BGC-823 (gastric cancer), and Bel-7402 (hepatocellular carcinoma) . The mechanism appears to involve induction of apoptosis and cell cycle arrest.

- Structure–Activity Relationship (SAR) : Studies suggest that modifications in the sulfonamide structure can enhance anticancer activity. For example, certain substituents on the sulfonamide moiety have been linked to improved selectivity and potency against tumor cells .

Summary of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Antibacterial | Inhibition of folate synthesis in bacteria | Effective against E. coli and S. aureus |

| Antifungal | Potential fungicidal activity | Comparable efficacy to commercial fungicides |

| Anticancer | Induction of apoptosis in cancer cell lines | Cytotoxic effects on HL-60, BGC-823, Bel-7402 |

Q & A

Q. Characterization methods :

- 13C NMR : Peaks at ~68–72 ppm (epoxide C-O), 46–52 ppm (CH groups adjacent to epoxide), and 172–175 ppm (sulfonamide S=O) .

- IR spectroscopy : Stretching vibrations at ~1258 cm⁻¹ (C-O-C epoxide) and 1727 cm⁻¹ (sulfonamide S=O) .

- X-ray crystallography : To resolve spatial arrangement (e.g., tert-butyl conformation) .

Basic: What synthetic routes are commonly employed for preparing this compound?

Answer:

Synthesis typically involves multi-step protocols:

Sulfonamide formation : Reacting tert-butylamine with a sulfonyl chloride precursor (e.g., 2-chloroethane-1-sulfonyl chloride) in pyridine or DMF .

Epoxidation : Introducing the oxirane group via oxidation of a double bond (e.g., using m-CPBA) or nucleophilic substitution of a halide precursor .

Purification : Crystallization from acetic acid/water mixtures or column chromatography (silica gel, hexane/EtOAc) .

Q. Key considerations :

- Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .

- Optimize epoxidation conditions to minimize side reactions (e.g., over-oxidation) .

Advanced: How does the reactivity of the epoxide group in this compound influence its applications in medicinal chemistry?

Answer:

The epoxide’s strained three-membered ring enables nucleophilic attack, facilitating covalent modifications:

- Protein targeting : Epoxides can alkylate cysteine residues in enzymes (e.g., proteases), making the compound a candidate for irreversible inhibitors .

- Prodrug design : Controlled ring-opening under physiological conditions (e.g., pH or enzymatic activation) can release active metabolites .

Q. Experimental validation :

- Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates.

- Mass spectrometry : Confirm covalent adduct formation with target proteins .

Advanced: How can researchers resolve contradictions in reported synthetic yields for sulfonamide-epoxide derivatives?

Answer:

Yield discrepancies often arise from:

- Reagent purity : Impure sulfonyl chlorides reduce efficiency. Use freshly distilled reagents .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling but may hydrolyze epoxides. Optimize solvent choice (e.g., dichloromethane for epoxidation) .

- Temperature control : Epoxidation is exothermic; maintain 0–5°C to suppress side reactions .

Case study :

A 2020 study reported 12–60% yields for sulfonamide intermediates using pyridine vs. 70–83% with triethylamine, highlighting base selection’s impact .

Advanced: What strategies are recommended for analyzing the biological activity of this compound in protein interaction studies?

Answer:

Methodology :

Target identification : Use affinity-based proteomics (e.g., pull-down assays with biotinylated derivatives) .

Mechanistic studies :

- Surface plasmon resonance (SPR) : Quantify binding kinetics.

- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .

Toxicity profiling : Assess off-target effects via high-throughput screening (e.g., mitochondrial toxicity assays) .

Q. Data interpretation :

- Cross-validate with orthogonal techniques (e.g., CRISPR knockdown) to rule out artifactual binding .

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Storage : -20°C under inert atmosphere (argon) to prevent epoxide hydrolysis .

- Stability assessment : Monitor degradation via HPLC (retention time shifts) or 1H NMR (disappearance of epoxide protons at δ 3.5–4.0 ppm) .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

Advanced: How can computational methods (e.g., QSAR) guide the optimization of this compound derivatives?

Answer:

Approach :

QSAR modeling : Correlate substituent effects (e.g., tert-butyl vs. cyclohexyl) with bioactivity using descriptors like logP and polar surface area .

Docking simulations : Predict binding modes to target proteins (e.g., proteases) using AutoDock Vina .

ADMET prediction : Use SwissADME to optimize pharmacokinetics (e.g., blood-brain barrier penetration) .

Q. Validation :

- Synthesize top-scoring analogs and test in vitro/in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.